molecular formula C13H19Cl2NO B1424546 3-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1018446-72-4

3-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1424546
CAS RN: 1018446-72-4
M. Wt: 276.2 g/mol
InChI Key: UZBWKYQFNYMCGB-UHFFFAOYSA-N
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Description

3-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride, or 3-CEP, is a synthetic compound that has been studied for its potential applications in the fields of biochemistry, physiology, and laboratory experiments.

Scientific Research Applications

Chlorophenols and Environmental Impact

Chlorophenols (CP), including compounds structurally related to 3-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride, have been extensively studied for their environmental impact, especially in the context of Municipal Solid Waste Incineration (MSWI). CPs are known as major precursors to dioxins, which are harmful environmental pollutants. The study by Peng et al. (2016) highlights the pathways through which CPs contribute to dioxin formation during incineration processes. CPs have been identified as products of incomplete combustion and can form through various pathways, including the oxidative conversion of chlorobenzene and de novo synthesis from carbonaceous matrices. The research emphasizes the need for understanding CP formation to mitigate dioxin production in environmental settings (Peng et al., 2016).

Pharmacological Activities of Related Compounds

Phencyclidine, another arylcyclohexylamine, shares structural similarities with this compound. Although primarily known for its psychotomimetic effects, the pharmacological actions of phencyclidine underline the complex interactions such compounds can have with the central nervous system, affecting sensory inputs at various levels. This highlights the diverse pharmacological potential of structurally related compounds, which could be relevant for drug development research focusing on neuroactive substances (E. Domino, 1964).

Antioxidant Capacity and Reaction Pathways

The study of antioxidant capacity assays, such as the ABTS/potassium persulfate decolorization assay, provides insights into the reaction pathways of phenolic compounds, which could include derivatives or structurally related compounds to this compound. These assays have elucidated the mechanisms through which antioxidants, including phenolics, interact with radical species, offering a basis for evaluating the antioxidant potential of new compounds (Ilyasov et al., 2020).

Environmental Toxicity and Management

Chlorophenoxy herbicides, related to chlorophenoxy compounds like this compound, have been reviewed for their mechanisms of toxicity and environmental management. These herbicides exhibit a range of toxic effects, including cell membrane damage and disruption of metabolic pathways. Understanding the toxicological profiles and management strategies of these compounds can inform the safe handling and environmental mitigation of related chemicals (Bradberry et al., 2000).

properties

IUPAC Name

3-[2-(2-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c14-12-5-1-2-6-13(12)16-9-7-11-4-3-8-15-10-11;/h1-2,5-6,11,15H,3-4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBWKYQFNYMCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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